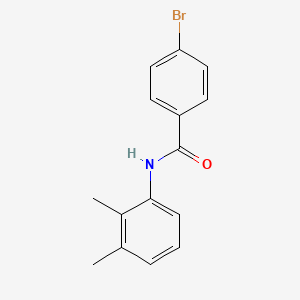

![molecular formula C13H14N2S B2874679 N-[4-(methylthio)benzyl]pyridin-2-amine CAS No. 91807-93-1](/img/structure/B2874679.png)

N-[4-(methylthio)benzyl]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

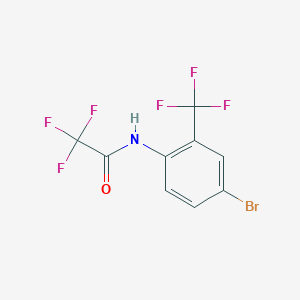

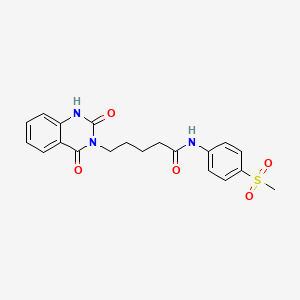

N-[4-(methylthio)benzyl]pyridin-2-amine, also known as 4-MTA, is a synthetic amphetamine that was first synthesized in the 1990s. It is structurally similar to MDMA and other amphetamines, but it has a unique chemical structure that sets it apart from other drugs in its class.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase (COX) Inhibition

This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Selective inhibition of COX-2 is sought to reduce inflammation, pain, and fever without the gastrointestinal side effects associated with non-selective NSAIDs .

Antinociceptive Activity

Derivatives of this compound have shown significant antinociceptive activity, which refers to the reduction of pain sensitivity. In studies, these derivatives have been compared with control groups and have demonstrated promising results in formalin tests, indicating potential applications in pain management .

Synthesis of Quinolines

The compound has been used in the synthesis of quinoline derivatives through acceptor-less dehydrogenative coupling of 2-aminobenzyl alcohol and ketones. This process is important for creating compounds with various pharmaceutical applications .

Transfer Hydrogenation of Carbonyl Derivatives

It has shown catalytic activity in the transfer hydrogenation of ketones and aldehydes to form respective secondary and primary alcohols. This reaction is valuable in the synthesis of various organic compounds and intermediates used in medicinal chemistry .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its interaction with the COX-2 enzyme. The studies suggest that the compound fits well into the COX-2 active site and could form hydrogen bonds, indicating a strong potential for selective enzyme inhibition .

Synthesis of Pyridinium Salts

The compound’s structure is conducive to the synthesis of pyridinium salts, which are important in many natural products and bioactive pharmaceuticals. These salts have a wide range of applications, including antimicrobial, anticancer, and gene delivery systems .

Biological Activity Evaluation

Novel derivatives of this compound have been designed and synthesized to evaluate their biological activities against various cell lines. This includes assessing their potential as anti-inflammatory agents and their effects on immortalized rat hepatic stellate cells .

Catalysis in Organic Synthesis

The compound has been utilized as a catalyst in organic synthesis, demonstrating its versatility in facilitating various chemical reactions. This includes its role in the synthesis of complex molecules and pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZCQJCZFCQPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(methylthio)benzyl]pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)